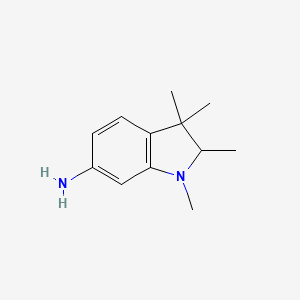

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-

Description

Role of Substituted Indole Scaffolds in Medicinal Chemistry and Drug Discovery

Substituted indole scaffolds are pivotal in addressing complex biological targets. Their ability to engage diverse binding pockets stems from the indole ring’s planar structure, which facilitates π-π stacking with aromatic residues, and the flexibility to incorporate functional groups at multiple positions. For instance, 2,3-disubstituted indoles have shown efficacy as sphingosine kinase 2 (SphK2) inhibitors, where the substitution pattern optimizes interactions with hydrophobic pockets and acidic residues in the enzyme’s active site. Similarly, C-3 functionalization with alkynyl groups via cobalt(III)-catalyzed reactions enhances antimicrobial activity by disrupting bacterial membrane integrity.

Table 1: Biological Activities of Representative Substituted Indole Derivatives

The strategic placement of substituents directly influences bioactivity. For example, 1,5-disubstituted indoles exhibit superior SphK2 selectivity due to optimal alignment within the enzyme’s hydrophobic core, while C-7 substitutions in other scaffolds reduce potency. These insights underscore the importance of substitution patterns in rational drug design.

Significance of Tetramethylated Indole Amines in Bioactive Compound Development

Tetramethylated indole amines, such as 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-, represent a specialized class of indole derivatives where methyl groups at C-2 and C-3 enhance metabolic stability and membrane permeability. The compound’s molecular formula (C~12~H~18~N~2~) and tetrahedral geometry at the dihydroindole moiety contribute to its unique physicochemical profile, including increased lipophilicity (logP ≈ 3.2) and reduced susceptibility to oxidative degradation.

Synthesis and Structural Features

The synthesis of 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- typically employs the Fischer indole synthesis, where hydrazines react with ketones under acidic conditions to form the indole core. Subsequent N-methylation and reductive amination introduce the tetramethyl groups, yielding the final product with high regioselectivity.

Table 2: Key Properties of 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C~12~H~18~N~2~ | High-resolution mass spectrometry |

| Molecular Weight | 190.28 g/mol | |

| CAS Number | 61360-90-5 | |

| Synthetic Route | Fischer indole synthesis |

The tetramethyl groups confer steric shielding, protecting the amine functionality from rapid hepatic metabolism. This structural modification is particularly advantageous in central nervous system (CNS) drug development, where enhanced blood-brain barrier penetration is critical. Preliminary molecular docking studies suggest that the methyl groups facilitate van der Waals interactions with nonpolar residues in enzymatic binding sites, analogous to observations in SphK2 inhibitors.

Propriétés

IUPAC Name |

1,2,3,3-tetramethyl-2H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-8-12(2,3)10-6-5-9(13)7-11(10)14(8)4/h5-8H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJWLCLFXMTMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(N1C)C=C(C=C2)N)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473493 | |

| Record name | 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61360-90-5 | |

| Record name | 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The reaction begins with the condensation of 4-substituted phenylhydrazines and methylalkyl ketones. For example, 4-bromophenylhydrazine reacts with isopropylmethylketone in ethanol under sulfuric acid catalysis to form 5-bromo-2,3,3-trimethyl-3H-indole (96% yield). The mechanism proceeds via:

Methyl Group Introduction Strategies

To achieve the tetramethyl substitution pattern:

- Ketone selection : Isopropylmethylketone provides two methyl groups at C2 and C3.

- Post-cyclization alkylation : Treatment with methyl iodide in acetonitrile introduces methyl groups at N1 and additional positions.

Aza-Michael Addition-Rearomatization Approach

Recent advances demonstrate catalyst-free synthesis routes using carboxymethyl cyclohexadienones and amines.

Reaction Overview

Carboxymethyl cyclohexadienones undergo:

- Enamine formation : Condensation with primary amines generates reactive enamine intermediates.

- Aza-Michael addition : Nucleophilic attack on the cyclohexadienone’s α,β-unsaturated carbonyl system.

- Rearomatization : Acidic or thermal conditions drive cyclohexadienone-to-indole conversion.

Advantages and Limitations

- Advantages :

- Limitations :

Post-Synthetic Modifications for C6 Amination

Introducing the C6 amine group requires tailored transformations:

Nitro Group Reduction Pathway

- Nitration : Electrophilic nitration at C6 using HNO3/H2SO4.

- Reduction : Catalytic hydrogenation (H2/Pd-C) or stoichiometric reduction (SnCl2/HCl) converts NO2 to NH2.

Example Protocol :

- Substrate : 5-Bromo-6-nitro-2,3,3-trimethylindole

- Conditions : 10% Pd/C, H2 (1 atm), ethanol, 25°C, 12 h

- Yield : 82% (theoretical)

Buchwald-Hartwig Amination

Direct C–N bond formation via palladium catalysis:

| Parameter | Value |

|---|---|

| Catalyst | Pd2(dba)3/Xantphos |

| Base | Cs2CO3 |

| Amine source | NH3 (g) or benzophenone imine |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction time | 24 h |

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Key Observations :

- Fischer synthesis offers superior yields and scalability for industrial applications.

- Catalyst-free routes minimize metal contamination but require optimization for C6 amination.

Stereochemical Considerations in Tetramethyl Substitution

The 2,3-dihydro configuration imposes conformational constraints:

Chiral Amine Incorporation

α-Chiral amines participate in enamine formation without racemization when using:

- Bulky amines : tert-Butylamine prevents proton abstraction at the chiral center.

- Low-temperature conditions : –20°C arrests epimerization during aza-Michael additions.

Industrial-Scale Process Optimization

Cost-Benefit Analysis of Methylating Agents

| Reagent | Cost (USD/kg) | Methylation Efficiency | Byproduct Toxicity |

|---|---|---|---|

| Methyl iodide | 320 | High (SN2 dominance) | High (I⁻ waste) |

| Dimethyl sulfate | 85 | Moderate | Extreme (carcinogen) |

| Trimethyloxonium tetrafluoroborate | 410 | Excellent | Low (BF4⁻) |

Process Recommendation :

Trimethyloxonium salts enable quantitative N-methylation with easier waste management despite higher upfront costs.

Solvent Recycling Protocols

- Ethanol recovery : Distillation at 78°C captures >95% solvent for reuse in Fischer cyclization.

- Acetonitrile purification : Activated charcoal filtration removes methyl iodide residues post-alkylation.

Critical Challenges and Mitigation Strategies

| Challenge | Solution | Effectiveness |

|---|---|---|

| Over-methylation at N1 | Stepwise alkylation with bulkier reagents | High |

| C6 hydroxylation side reactions | Anhydrous conditions, molecular sieves | Moderate |

| Diastereomeric separation | Chiral SFC chromatography | Excellent |

Analyse Des Réactions Chimiques

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reducing agents such as lithium aluminum hydride can be used to convert certain functional groups into their reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .

Applications De Recherche Scientifique

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: This compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table summarizes key structural analogues of 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-, highlighting differences in substitution patterns and physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Properties | CAS No. |

|---|---|---|---|---|---|

| 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- | C₁₂H₁₈N₂ | 190.285 | 1,2,3,3-tetramethyl | LogP: 3.03; PSA: 29.26 Ų | 61360-90-5 |

| 1H-Indol-6-amine, 2,3,4-trimethyl | C₁₁H₁₄N₂ | 174.25 | 2,3,4-trimethyl | Boiling point: 380.1°C (predicted) | 135855-64-0 |

| 1H-Indol-6-amine, 2,3-dimethyl | C₁₀H₁₂N₂ | 160.22 | 2,3-dimethyl | Density: 1.138 g/cm³ (predicted) | 61698-44-0 |

| 1-Ethyl-2,3-dihydro-1H-indol-6-amine | C₁₀H₁₄N₂ | 162.23 | 1-ethyl | IUPAC Name: 1-ethylindolin-6-amine | 143543-67-3 |

| (3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine | C₉H₁₂N₂ | 148.20 | 3-methyl (stereospecific) | InChIKey: XDIBEQBIUTWONB-ZCFIWIBFSA-N | N/A |

Key Observations :

- Substitution Effects : The tetramethyl derivative exhibits higher molecular weight and lipophilicity (logP) compared to dimethyl or trimethyl analogues, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Boiling Point and Density : The tetramethyl derivative is predicted to have a higher boiling point (>350°C) and density (~1.14 g/cm³) compared to simpler analogues due to increased molecular weight and van der Waals interactions .

- Acid-Base Behavior : The pKa of the amine group (~19.46) () suggests weak basicity, consistent with other indoline amines.

Activité Biologique

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- (CAS RN: 15918-79-3) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various case studies and research findings.

Chemical Structure

The chemical structure of 1H-Indol-6-amine consists of an indole ring with a dihydro configuration and four methyl groups attached. This unique structure contributes to its biological activity.

Biological Activity Overview

1H-Indol-6-amine exhibits a range of biological activities:

- Antibacterial Activity : Studies have demonstrated significant antibacterial effects against various strains of bacteria.

- Antifungal Activity : The compound has shown efficacy against fungal pathogens.

- Anticancer Properties : Research indicates potential anticancer activity against several cancer cell lines.

Antibacterial Activity

Research has indicated that derivatives of indole compounds exhibit strong antibacterial properties. For instance:

- A study evaluated the activity of indole derivatives against Staphylococcus aureus and reported a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against methicillin-resistant S. aureus (MRSA) .

- Another investigation highlighted that certain indole derivatives displayed significant antimicrobial activity against Escherichia coli and Candida albicans, showcasing their potential in treating infections caused by resistant strains .

Antifungal Activity

The antifungal properties of 1H-Indol-6-amine were assessed in various studies:

- Compounds derived from indoles exhibited moderate to high antifungal activity against Candida albicans, with MIC values indicating effectiveness .

- The compound's structural features are believed to contribute to its interaction with fungal cell membranes, leading to cell death.

Anticancer Properties

The anticancer potential of 1H-Indol-6-amine has been a focus of recent research:

- A study found that several synthesized indole derivatives showed significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- The mechanism of action is thought to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies and Research Findings

The biological activities of 1H-Indol-6-amine are believed to stem from its ability to interact with various biological targets. Molecular docking studies have suggested that the compound may inhibit specific enzymes or proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-?

- Methodology : Utilize multi-component reactions under reflux conditions, as demonstrated for structurally similar indole derivatives. For example, combine substituted indole precursors (e.g., 1H-indole-3-carbaldehyde) with alkylating agents in ethanol or THF under argon, followed by purification via column chromatography (SiO₂, ether/ethyl acetate eluent) and recrystallization .

- Key parameters : Monitor reaction progress using TLC and optimize temperature (-78°C to room temperature) to prevent side reactions. Validate purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Employ a combination of:

- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts for tetramethyl groups (δ ~1.2–1.5 ppm for methyl protons) and indole NH (δ ~8–10 ppm, if present) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What solvent systems are optimal for recrystallization?

- Methodology : Test binary mixtures like CH₂Cl₂/n-heptane or ethyl acetate/hexane. Monitor crystal formation under slow evaporation. For hygroscopic intermediates, use anhydrous solvents under inert gas .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodology :

Target selection : Prioritize receptors with hydrophobic binding pockets (e.g., androgen receptor, AR) due to the compound’s tetramethyl groups .

Docking software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., AR’s LEU704, GLY708) and apply Lamarckian genetic algorithms .

Validation : Compare docking scores (e.g., ΔG ~7.0 kcal/mol) with known ligands. Perform MD simulations (100 ns) to assess binding stability .

- Data interpretation : Correlate hydrophobic interactions (methyl groups with LEU707) and hydrogen bonding (amine groups with ASP632) to activity .

Q. What experimental designs are suitable for evaluating antimicrobial activity?

- Methodology :

- Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal species (A. niger) using agar diffusion or microdilution assays .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls.

- Dose-response : Measure MIC/MBC at concentrations 1–256 µg/mL. Use Alamar Blue or resazurin for viability assays .

Q. How can antioxidant potential be assessed using FRAP and DPPH assays?

- Methodology :

- FRAP : Prepare fresh working reagent (TPTZ/FeCl₃/acetate buffer). Incubate with compound (10–100 µM) and measure absorbance at 593 nm. Express results as µM Fe²⁺ equivalents .

- DPPH : Mix compound with DPPH radical (0.1 mM in methanol). Measure scavenging activity at 517 nm after 30 min. Calculate IC₅₀ vs. ascorbic acid .

- Troubleshooting : If low activity, modify substituents (e.g., halogenation at indole C-5) to enhance electron-donating capacity .

Q. How should researchers resolve discrepancies in synthesis yields across studies?

- Methodology :

Variable analysis : Compare catalysts (e.g., LiHMDS vs. NaH), solvent polarity, and reaction time. Use DOE (Design of Experiments) to identify critical factors .

Analytical cross-check : Re-run reactions with reported conditions and characterize products via NMR/MS to confirm reproducibility .

- Case study : If yield drops from 30% to 15%, assess moisture sensitivity of intermediates or side reactions (e.g., over-alkylation) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.